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An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic acid: From Discovery

to Application

Executive Summary
(R)-2-Amino-4-methoxy-4-oxobutanoic acid, a chiral derivative of D-aspartic acid, represents

a critical molecular tool at the intersection of synthetic chemistry, biochemistry, and

pharmaceutical development. While not a naturally occurring compound in itself, its history is

intrinsically linked to the expanding understanding of D-amino acids' functional roles in

mammalian physiology, particularly in the endocrine and nervous systems. This guide provides

a comprehensive overview of its chemical identity, historical context, synthetic methodologies,

and key applications. We will explore the rationale behind its synthesis, present a detailed

experimental protocol, and illustrate its workflow integration in modern drug discovery, offering

a resource for researchers, scientists, and drug development professionals.

Introduction and Historical Context
The significance of (R)-2-Amino-4-methoxy-4-oxobutanoic acid stems from its identity as a

specific monoester of D-aspartic acid. For decades, D-amino acids were largely considered

anomalies, primarily associated with bacterial cell walls. However, mounting evidence has

confirmed their presence and vital functions in eukaryotes, transforming them from curiosities

into key targets for research.
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D-aspartic acid, the parent compound, is now recognized as an endogenous neuromodulator

and endocrine regulator, synthesized in tissues by the enzyme aspartate racemase from its L-

isomer.[1] It plays a crucial role in neurogenesis and the synthesis and release of hormones,

including growth hormone and luteinizing hormone.[1] The "discovery" of its methyl ester

derivative was not a singular event but rather a logical and necessary advancement in

synthetic chemistry, driven by the need for precisely modified building blocks to probe and

manipulate these biological systems. The esterification of the side-chain carboxyl group

provides a chemically versatile handle, protecting it from unwanted reactions during peptide

synthesis while maintaining the critical stereochemistry of the D-configuration.

Nomenclature and Chemical Identity
To ensure clarity, the compound's various identifiers are summarized below. Its most common

designation in laboratory settings is D-Aspartic Acid β-Methyl Ester or H-D-Asp(OMe)-OH.

Identifier Value

IUPAC Name (R)-2-Amino-4-methoxy-4-oxobutanoic acid

CAS Number 21394-81-0[2]

Molecular Formula C₅H₉NO₄[3][2]

Synonyms
D-aspartic acid 4-methyl ester, D-Aspartic Acid-

Beta-Methyl Ester, H-D-Asp(OMe)-OH[2]

Physicochemical and Spectroscopic Properties
The compound's physical properties make it well-suited for use in both aqueous and organic

solvent systems common in synthetic and biological research.

Core Chemical Characteristics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6116324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6116324/
https://cymitquimica.com/es/cas/21394-81-0/
https://www.chembk.com/en/chem/(2R)-2-amino-4-methoxy-4-oxobutanoic%20acid
https://cymitquimica.com/es/cas/21394-81-0/
https://cymitquimica.com/es/cas/21394-81-0/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Weight 147.13 g/mol [2]

Appearance
White to off-white crystalline

solid
[3]

Solubility
Soluble in water and polar

organic solvents
[3][2]

Chirality
(R)-configuration at the α-

carbon
[2]

Spectroscopic Profile
Structural confirmation and purity assessment are typically achieved through a standard suite

of analytical techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Allows for the unambiguous assignment of

protons, including the characteristic singlet for the methyl ester protons (~3.7 ppm), the α-

proton, and the β-protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the presence of all five

carbon atoms, including the distinct signals for the two carbonyl carbons (ester and

carboxylic acid) and the methoxy carbon.

Mass Spectrometry (MS): Verifies the molecular weight of the compound. Electrospray

ionization (ESI-MS) would typically show a protonated molecular ion [M+H]⁺ at m/z 148.1.

Infrared Spectroscopy (IR): Reveals characteristic absorption bands for the amine (N-H

stretch), carboxylic acid (broad O-H stretch), and carbonyl groups (C=O stretches for both

ester and acid).

Synthesis and Manufacturing
The synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid requires a strategic approach

to achieve regioselective esterification of the β-carboxyl group while leaving the α-carboxyl

group free and the α-amino group unmodified. A direct, uncatalyzed reaction of D-aspartic acid
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with methanol would result in a mixture of products. Therefore, a protection-deprotection

strategy is the most robust and reliable method.

Rationale for Synthetic Strategy
The primary challenge is the differentiation between the two carboxylic acid groups. The use of

an amino-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical. This group

passivates the nucleophilic amino group, preventing it from participating in undesired side

reactions. Once protected, the selective esterification of the side chain can be achieved,

followed by the clean removal of the protecting group under acidic conditions to yield the final

product.

Workflow Diagram: Chemical Synthesis Pathway
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Step 1: Amino Group Protection

Step 2: Regioselective Esterification

Step 3: Deprotection

D-Aspartic Acid

N-Boc-D-Aspartic Acid

(Boc)₂O, Base

N-Boc-D-Asp(OMe)-OH

Methanol, Acid Catalyst

(R)-2-Amino-4-methoxy-
4-oxobutanoic acid

(Final Product)

Trifluoroacetic Acid (TFA)
or HCl in Dioxane

Click to download full resolution via product page

Caption: A three-step synthetic workflow for producing the target compound.

Experimental Protocol: Chemical Synthesis
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This protocol describes a standard laboratory-scale synthesis. All operations should be

performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-D-Aspartic Acid

Dissolution: Suspend D-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

Basification: Cool the suspension in an ice bath and add sodium hydroxide (2.5 eq)

dissolved in water, stirring until the solution becomes clear.

Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise

over 30 minutes.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

Workup: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product into

ethyl acetate (3x).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a

white solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of N-Boc-D-Asp(OMe)-OH

Esterification: Dissolve N-Boc-D-aspartic acid (1.0 eq) in anhydrous methanol.

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-

toluenesulfonic acid. Rationale: The acid protonates the carboxyl group, making it more

electrophilic and susceptible to nucleophilic attack by methanol.

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the

starting material is consumed.

Quenching: Cool the reaction and carefully neutralize the acid with a saturated solution of

sodium bicarbonate.

Purification: Remove the methanol under reduced pressure. The remaining aqueous solution

is acidified and extracted as described in Step 1.5. The crude product is then purified by
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flash column chromatography.

Step 3: Synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid (Deprotection)

Deprotection: Dissolve the purified N-Boc-D-Asp(OMe)-OH (1.0 eq) in a solution of 4 M HCl

in dioxane or a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

Reaction: Stir the mixture at room temperature for 1-2 hours. Rationale: The strong acid

cleaves the acid-labile Boc group, releasing tert-butyl cation and carbon dioxide.

Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was

used, co-evaporate with toluene to remove residual acid. The resulting solid is the

hydrochloride or trifluoroacetate salt of the final product.

Final Product: The salt can be used directly or neutralized to the free amine if required. Purity

should be confirmed by NMR and MS analysis.

Key Applications in Scientific Research and
Development
The utility of this compound is broad, serving primarily as a specialized building block in the

synthesis of more complex molecules for therapeutic and research purposes.[2]

A Versatile Building Block in Peptide Synthesis
Its primary application is in solid-phase or solution-phase peptide synthesis.[3][4] By

incorporating this molecule, researchers can create peptides containing a D-amino acid

residue. This modification can dramatically alter the peptide's properties:

Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to

degradation by proteases, which typically recognize only L-amino acids. This extends the

biological half-life of peptide-based drugs.

Conformational Constraints: The presence of a D-amino acid can induce specific turns or

secondary structures, locking the peptide into a biologically active conformation.
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Receptor Specificity: It can alter the binding affinity and selectivity of a peptide for its target

receptor.

Probing Neurological and Endocrine Pathways
Given the established role of D-aspartic acid in the nervous and endocrine systems, its

derivatives are invaluable research tools.[1] (R)-2-Amino-4-methoxy-4-oxobutanoic acid can

be used to synthesize agonists, antagonists, or probes to study receptors and enzymes

involved in D-aspartate signaling, potentially leading to new treatments for neurodegenerative

diseases or hormonal imbalances.[4][5]

Workflow Diagram: Role in Drug Discoverydot
digraph "Drug_Discovery_Workflow" { graph [fontname="Arial", rankdir=LR]; node [shape=box,

style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124",

penwidth=1.5]; edge [fontname="Arial", color="#4285F4", penwidth=2.0];

A [label="(R)-2-Amino-4-methoxy-\n4-oxobutanoic acid", shape=cylinder, fillcolor="#FBBC05"];

B [label="Peptide Synthesis &\nScaffold Development", shape=cds, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; C [label="Compound Library Generation"]; D [label="High-Throughput

Screening\n(HTS)"]; E [label="Lead Compound\nIdentification", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=invhouse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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